Home > Products > Screening Compounds P47413 > (3-((3,3-Difluorocyclobutyl)methoxy)pyrazin-2-yl)methanamine
(3-((3,3-Difluorocyclobutyl)methoxy)pyrazin-2-yl)methanamine - 2098118-79-5

(3-((3,3-Difluorocyclobutyl)methoxy)pyrazin-2-yl)methanamine

Catalog Number: EVT-1770255
CAS Number: 2098118-79-5
Molecular Formula: C10H13F2N3O
Molecular Weight: 229.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (3-((3,3-Difluorocyclobutyl)methoxy)pyrazin-2-yl)methanamine is a synthetic organic molecule with potential applications in medicinal chemistry. Its IUPAC name reflects its complex structure, which includes a pyrazine ring substituted with a methoxy group and a difluorocyclobutyl moiety. This compound is classified as an amine derivative due to the presence of the methanamine functional group.

Source and Classification

This compound can be sourced from various chemical suppliers and databases, such as BenchChem and PubChem, which provide detailed information on its molecular formula, weight, and structural data. The molecular formula is C11H14F2N2OC_{11}H_{14}F_2N_2O with a molecular weight of 228.24 g/mol. It is categorized under small organic compounds used primarily for research purposes in pharmacology and biochemistry.

Synthesis Analysis

Methods

The synthesis of (3-((3,3-Difluorocyclobutyl)methoxy)pyrazin-2-yl)methanamine can involve several steps, typically starting from commercially available precursors. A common synthetic route may include the following:

  1. Formation of the Pyrazine Ring: The initial step often involves the condensation of appropriate aldehydes or ketones with hydrazine derivatives to form the pyrazine core.
  2. Substitution Reactions: The introduction of the methoxy group can be achieved through a nucleophilic substitution reaction using methanol in the presence of an acid catalyst.
  3. Cyclobutane Modification: The difluorocyclobutyl group can be introduced via a cyclization reaction involving fluorinated cyclobutane derivatives.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Advanced techniques like chromatography may be employed for purification.

Molecular Structure Analysis

Structure Data

The molecular structure of (3-((3,3-Difluorocyclobutyl)methoxy)pyrazin-2-yl)methanamine can be represented using various notations:

  • InChI: InChI=1S/C11H14F2N2O/c12-11(13)4-8(5-11)7-16-10-3-1-2-9(6-14)15-10/h1-3,8H,4-7,14H2
  • InChI Key: AMVIMAKSHKDSMW-UHFFFAOYSA-N
  • SMILES: C1C(CC1(F)F)COC2=CC=CC(=N2)CN

The structure features a pyrazine ring that is substituted at the 3-position with a methoxy group linked to a difluorocyclobutyl moiety.

Chemical Reactions Analysis

Reactions

The compound may participate in various chemical reactions typical for amines and aromatic systems:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions.
  2. Acid-base Reactions: It can also undergo protonation under acidic conditions, affecting its solubility and reactivity.
  3. Coupling Reactions: The presence of the aromatic system allows for potential coupling reactions with electrophiles.

Technical Details

Understanding the reactivity patterns of this compound is crucial for designing derivatives that may enhance biological activity or selectivity.

Mechanism of Action

Process

The mechanism of action for compounds like (3-((3,3-Difluorocyclobutyl)methoxy)pyrazin-2-yl)methanamine typically involves interaction with specific biological targets such as enzymes or receptors. For instance:

  1. Binding Affinity: The difluorocyclobutyl moiety may enhance binding affinity to target proteins due to hydrophobic interactions.
  2. Enzyme Inhibition: If this compound acts as an inhibitor, it may interfere with enzyme activity by occupying the active site or altering substrate binding.

Data

Experimental data from binding assays would provide insights into its efficacy as a potential drug candidate.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Melting Point: Not specified but can be determined experimentally.
  • Solubility: Likely soluble in organic solvents; solubility in water would need to be assessed based on functional groups.

Chemical Properties

Chemical stability under various pH conditions should be evaluated to understand its behavior in biological systems. The presence of fluorine atoms typically enhances metabolic stability.

Applications

Scientific Uses

This compound has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new therapeutics targeting specific diseases.
  2. Biochemical Research: In studies focused on enzyme inhibition or receptor modulation.
  3. Pharmacological Studies: To evaluate its effects on cellular processes or pathways relevant to disease mechanisms.
Introduction and Contextual Framework

The structural complexity and therapeutic potential of polycyclic heteroaromatic amines continue to drive innovation in medicinal chemistry. This section establishes the foundational chemical context for understanding (3-((3,3-Difluorocyclobutyl)methoxy)pyrazin-2-yl)methanamine, a compound integrating three pharmacologically significant elements: a pyrazine core, a fluorinated cyclobutyl moiety, and a primary amine functionality.

Nomenclature and Structural Classification of Polycyclic Heteroaromatic Amines

Polycyclic heteroaromatic amines represent a structurally diverse class of compounds characterized by fused ring systems containing nitrogen atoms within their aromatic frameworks. The target compound’s systematic IUPAC name, (3-((3,3-Difluorocyclobutyl)methoxy)pyrazin-2-yl)methanamine, precisely defines its molecular architecture:

  • Core structure: A pyrazine ring (diazine heterocycle) forms the central aromatic system.
  • Substituent position 2: A methanamine group (–CH₂NH₂) provides a primary amine functionality.
  • Substituent position 3: An ether linkage connects a (3,3-difluorocyclobutyl)methyl group.

This compound belongs to the broader category of monocyclic heteroaromatic amines with alicyclic substituents, rather than fused polycyclic systems like triazolo[4,3-a]pyrazines [2] or pentacycloundecylamines [7]. Its structural classification emphasizes:

  • Heteroaromatic nucleus: The electron-deficient pyrazine ring influences electron distribution and hydrogen-bonding capacity.
  • Flexible linker: The methyleneoxy (–OCH₂–) bridge enables conformational adaptability.
  • Aliphatic fluorinated moiety: The geminal difluorination imposes distinct steric and electronic effects on the strained cyclobutane ring.

Table 1: Structural Features of Polycyclic Amine Scaffolds in Medicinal Chemistry

Scaffold TypeRepresentative StructureKey Pharmacological ApplicationsStructural Distinction from Target Compound
Triazolo[4,3-a]pyrazineFused tricyclic systemDPP-IV inhibitors (e.g., anti-diabetic agents) [2]Fully aromatic fused rings vs. monocyclic pyrazine
PentacycloundecylamineCage-like polycyclic hydrocarbonsCalcium channel modulation, antiviral agents [7]Saturated polycyclic core vs. planar heteroaromatic
PyrazinylmethanamineMonocyclic with flexible substituentsIntermediate for bioactive molecules [1] [9]Matches core but lacks fluorinated cyclobutyl group

Significance of Fluorinated Cyclobutyl Moieties in Medicinal Chemistry

The 3,3-difluorocyclobutylmethyl group exemplifies strategic fluorination in contemporary drug design, conferring distinct physicochemical advantages:

  • Metabolic Stability: Fluorine atoms reduce oxidative metabolism at the cyclobutyl ring by cytochrome P450 enzymes, extending biological half-life. This effect stems from the strength of the C–F bond (∼485 kJ/mol) and fluorine’s electronegativity [3].
  • Conformational Restriction: The cyclobutane ring adopts a puckered conformation, positioning fluorines pseudo-equatorially to minimize 1,3-diaxial repulsions. This geometry constrains the orientation of the methylene linker, influencing presentation to biological targets [5].
  • Steric and Electronic Modulation: Geminal difluorination at C3 creates a pseudo-geminal diol bioisostere through electrostatic mimicry. The fluorine atoms:
  • Withdraw electron density from proximal carbons, enhancing the ring’s polarity
  • Generate a strong dipole moment (∼2.4 D) orthogonal to the ring plane
  • Provide steric bulk comparable to tert-butyl groups while maintaining lower lipophilicity [3] [5]

Table 2: Comparative Properties of Fluorinated Cycloalkyl Groups

SubstituentLipophilicity (ClogP)TPSA (Ų)Steric Volume (ų)Dipole Moment (D)Key Pharmacological Impacts
3,3-Difluorocyclobutyl1.2 ± 0.312.245.82.4Enhanced membrane permeability; metabolic stability
Cyclobutyl1.8 ± 0.2042.30Increased metabolic oxidation susceptibility
1-Fluorocyclobutyl1.5 ± 0.36.143.11.8Moderate polarity enhancement
3,3-Difluorocyclopentyl1.6 ± 0.412.262.71.1Reduced ring strain; decreased conformational bias

The synthesis of such fluorinated systems typically employs cyclization strategies using difluorinated building blocks or late-stage fluorination. Modern approaches leverage multicomponent reactions (MCRs) followed by cyclization to construct these moieties efficiently [5].

Pyrazine Derivatives as Privileged Scaffolds in Targeted Drug Discovery

Pyrazine (1,4-diazine) constitutes a nitrogen-rich heteroaromatic scaffold with versatile pharmacological applications. Its significance in (3-((3,3-Difluorocyclobutyl)methoxy)pyrazin-2-yl)methanamine derives from multiple factors:

  • Electronic Profile: As an electron-deficient ring, pyrazine readily participates in π-π stacking interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp) and accepts hydrogen bonds via its nitrogen atoms. The C2-methanamine group further enables:
  • Salt bridge formation with acidic residues
  • Hydrogen bond donation through the –NH₂ protons
  • Schiff base formation in enzyme active sites [2] [10]
  • Biosynthetic Mimicry: Pyrazine cores structurally resemble purine bases, facilitating interactions with nucleotide-binding domains in kinases and ATPases. This underlies their prominence in kinase inhibitor therapeutics [10].
  • Synthetic Versatility: Electrophilic substitution at C3 and C6 positions permits regioselective functionalization, while nucleophilic substitution occurs readily at C2 and C5. The compound’s C3-ether linkage exemplifies this tunability [1] [4].

Pyrazine derivatives demonstrate remarkable therapeutic breadth:

  • Triazolo[4,3-a]pyrazines serve as dipeptidyl peptidase-IV (DPP-IV) inhibitors for type 2 diabetes management (e.g., ABT-341 structural analogs) [2].
  • Pyrazin-2-ylmethanamine hydrochlorides function as intermediates for pharmaceuticals and agrochemicals, with documented market growth to $75 million by 2033 for chlorinated variants [4] [9].
  • Pyrazolyl-ureas exhibit kinase (Src, p38-MAPK) and cannabinoid receptor modulation, demonstrating the scaffold’s adaptability to diverse target classes [10].

Table 3: Pharmacologically Active Pyrazine Derivatives and Their Targets

Pyrazine Derivative ClassBiological TargetTherapeutic ApplicationStructural Relationship to Target Compound
Triazolo[4,3-a]pyrazinesDipeptidyl peptidase-IV (DPP-IV)Type 2 diabetes managementShared pyrazine core; fused vs. substituted system
Pyrazin-2-ylmethanamine saltsMultiple (intermediate function)Pharmaceutical synthesisIdentical methanamine moiety
Pyrazolyl-ureasKinases (Src, p38); cannabinoid receptorsAnticancer; metabolic disordersHeterocyclic nitrogen core with flexible substituents

Properties

CAS Number

2098118-79-5

Product Name

(3-((3,3-Difluorocyclobutyl)methoxy)pyrazin-2-yl)methanamine

IUPAC Name

[3-[(3,3-difluorocyclobutyl)methoxy]pyrazin-2-yl]methanamine

Molecular Formula

C10H13F2N3O

Molecular Weight

229.23 g/mol

InChI

InChI=1S/C10H13F2N3O/c11-10(12)3-7(4-10)6-16-9-8(5-13)14-1-2-15-9/h1-2,7H,3-6,13H2

InChI Key

PKIFDEWFCYIRCD-UHFFFAOYSA-N

SMILES

C1C(CC1(F)F)COC2=NC=CN=C2CN

Canonical SMILES

C1C(CC1(F)F)COC2=NC=CN=C2CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.